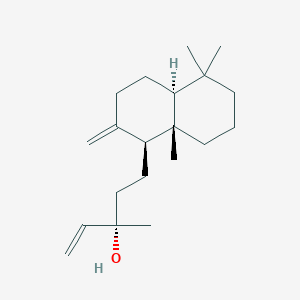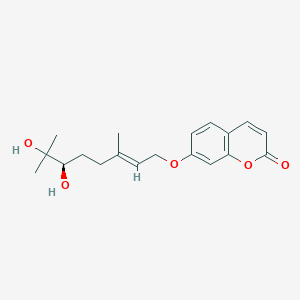
7-Methoxyflavonol
Overview
Description
7-Methoxyflavonol is a naturally occurring flavonoid compound with the molecular formula C16H12O4. It is known for its diverse biological activities and is found in various plants. This compound is characterized by the presence of a methoxy group at the seventh position of the flavonol structure, which contributes to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
7-Methoxyflavonol is a compound isolated from Zornia brasiliensis . It has been found to have peripheral antinociceptive activity , which means it can reduce pain signals in the peripheral nervous system. This suggests that its primary targets could be the nerve cells involved in pain transmission.
Mode of Action
It has been shown to inhibit paw-licking time in the neurogenic phase of the formalin pain response by 656% . This suggests that it may interact with its targets to modulate the transmission of pain signals.
Biochemical Pathways
Flavonols, the group to which this compound belongs, are known to influence various biochemical pathways. They function as antioxidants and may play a role in antagonizing diabetes, cancer, cardiovascular disease, and viral and bacterial diseases . .
Pharmacokinetics
It is known that most of its metabolism is achieved by glucuronidation .
Biochemical Analysis
Biochemical Properties
7-Methoxyflavonol interacts with various biomolecules such as enzymes, hormone carriers, and DNA . It plays a role in biochemical reactions, including the chelation of transition metal ions, catalyzing electron transport, and scavenging free radicals .
Cellular Effects
This compound has been shown to influence cell function. It might change how the body breaks down chemicals called hormones, potentially causing the body to have more of the hormone testosterone . This can help build muscle, but can also cause serious side effects .
Molecular Mechanism
The mechanism of action of this compound is thought to involve its interaction with hormones. It might change how the body breaks down these chemicals, potentially leading to an increase in testosterone . This could result in changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Dosage Effects in Animal Models
The effects of flavonoids can vary with different dosages, and high doses can sometimes lead to toxic or adverse effects .
Metabolic Pathways
Flavonoids are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyflavonol typically involves the methoxylation of flavonol. One common method includes the use of methoxycarbonyl chloride in the presence of a base to introduce the methoxy group at the desired position. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale extraction from plant sources or through chemical synthesis. The extraction process involves the use of solvents like ethanol or methanol to isolate the compound from plant materials. Chemical synthesis on an industrial scale may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyflavonol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavonol.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavonols .
Scientific Research Applications
7-Methoxyflavonol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research has shown its potential in developing therapeutic agents for diseases such as cancer and cardiovascular disorders.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits
Comparison with Similar Compounds
- 3-Hydroxyflavone
- 6-Methoxyflavone
- Chrysin
- Galangin
- Luteolin
Comparison: 7-Methoxyflavonol is unique due to the presence of the methoxy group at the seventh position, which enhances its biological activity and solubility compared to other flavonoids. For instance, 3-Hydroxyflavone lacks the methoxy group, resulting in different reactivity and biological properties .
Properties
IUPAC Name |
3-hydroxy-7-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-11-7-8-12-13(9-11)20-16(15(18)14(12)17)10-5-3-2-4-6-10/h2-9,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRIGHIBTRMTDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225760 | |
| Record name | 7-Methoxyflavonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7478-60-6 | |
| Record name | 7-Methoxyflavonol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007478606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavone, 3-hydroxy-7-methoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methoxyflavonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-METHOXYFLAVONOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZT4X5SA77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















